molecular formula C8H11ClN2O2 B1523749 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole CAS No. 1249078-34-9

3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole

Cat. No. B1523749
M. Wt: 202.64 g/mol
InChI Key: STSMBDHYMUONLN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole (CMO) is a heterocyclic compound with a unique structure and versatile reactivity. It is a versatile building block for organic synthesis, and has been used in a variety of applications such as organic synthesis, medicinal chemistry, and materials science. CMO is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used as a starting material for the synthesis of many biologically active compounds.

Scientific Research Applications

Synthesis and Mesomorphic Behavior

The compound 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole and its derivatives have been synthesized and characterized, revealing interesting phase behaviors and mesomorphic properties. For instance, certain derivatives exhibit a cholesteric mesophase with a wide temperature range, while others display nematic and/or smectic A mesophases. These compounds also demonstrated strong blue fluorescence emissions and good photoluminescence quantum yields, making them potential candidates for applications in light-emitting devices and other photonic materials (Han et al., 2010).

Chemical Properties and Reactions

Chemical Properties and Synthon Utilization

The compound has been recognized for its multifunctional properties as a synthon for synthesizing various 1,2,4- and 1,2,5-oxadiazole derivatives. Investigations into its chemical properties have shown that it can undergo various reactions, including acylation, oxidation, and interactions with N- and S-nucleophilic reagents, indicating its versatility in chemical transformations and potential utility in synthesizing a broad spectrum of heterocyclic compounds (Stepanov et al., 2019).

Biologically Active Derivatives and Applications

Pharmacological Potential

Compounds containing the 1,3,4-oxadiazole ring, like 3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole, have been noted for their broad spectrum of biological activities. These include potential antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. Such compounds have been used in diverse applications ranging from photosensitizers and liquid crystals to organic light-emitting diodes (OLEDs), underlining their significance in both medicinal chemistry and materials science (Abbasi et al., 2018).

properties

IUPAC Name

3-(chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c9-5-7-10-8(13-11-7)6-1-3-12-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSMBDHYMUONLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-(oxan-4-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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